Cas no 2175508-07-1 (1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one)

1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a specialized organic compound known for its potent bioactivity. It boasts a unique 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl moiety that enhances its reactivity and versatility. The compound is highly sought after for its potential applications in medicinal chemistry, due to its structural diversity and functional properties.
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one structure
2175508-07-1 structure
Product Name:1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
CAS No:2175508-07-1
MF:C14H15ClFNO
MW:267.726406335831
CID:5408828
PubChem ID:132326844
Update Time:2025-07-22

1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-[(2-Chloro-6-fluorophenyl)methyl]-1-pyrrolidinyl]-2-propen-1-one
    • 1-{2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl}prop-2-en-1-one
    • Z2517208684
    • 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
    • AKOS033934706
    • EN300-6688973
    • 2175508-07-1
    • Inchi: 1S/C14H15ClFNO/c1-2-14(18)17-8-4-5-10(17)9-11-12(15)6-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2
    • InChI Key: WXGNRTPPLFKMSG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CC1CCCN1C(C=C)=O)F

Computed Properties

  • Exact Mass: 267.0826200g/mol
  • Monoisotopic Mass: 267.0826200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.233±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 401.9±25.0 °C(Predicted)
  • pka: -1.38±0.40(Predicted)

1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6688973-0.05g
1-{2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl}prop-2-en-1-one
2175508-07-1 95.0%
0.05g
$246.0 2025-03-13

Additional information on 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Chemical Profile of 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one (CAS No. 2175508-07-1)

1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2175508-07-1, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of a pyrrolidinyl moiety linked to a prop-2-en-1-one backbone, combined with a 2-chloro-6-fluorophenyl substituent, suggests a potential for diverse interactions with biological targets, making it an intriguing candidate for further investigation.

The structural framework of this compound is particularly noteworthy, as it integrates several pharmacophoric elements that are frequently explored in drug discovery programs. The pyrrolidin-1-yl group is a common scaffold in many bioactive molecules, known for its ability to contribute to the solubility and metabolic stability of drug candidates. Additionally, the prop-2-en-1-one (also known as alpha-ketoaldehyde) moiety is recognized for its reactivity and potential to participate in various chemical transformations, which can be leveraged in synthetic chemistry and biological assays.

The 2-chloro-6-fluorophenyl substituent adds another layer of complexity to the molecule, introducing both electronic and steric effects that can modulate the compound's interactions with biological targets. Halogenated aromatic rings are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. The specific arrangement of chlorine and fluorine atoms in this substituent may play a crucial role in determining the compound's pharmacokinetic profile and overall efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. The three-dimensional structure of 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been modeled to identify potential binding pockets with various biological targets, including enzymes and receptors involved in critical metabolic pathways. These studies suggest that the compound may exhibit inhibitory activity against certain therapeutic targets, making it a valuable scaffold for further derivatization and optimization.

In the realm of medicinal chemistry, the development of novel heterocyclic compounds remains a cornerstone of innovation. The pyrrolidinyl core is particularly well-studied and has been successfully incorporated into numerous drug candidates across different therapeutic areas. Its versatility allows for modifications at multiple positions, enabling the exploration of diverse chemical space. The current focus on optimizing such scaffolds includes enhancing their oral bioavailability, improving selectivity over off-targets, and reducing potential toxicity.

The synthesis of 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including condensation reactions, halogenation, and cyclization processes. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have facilitated the efficient preparation of complex molecules like this one, enabling rapid screening for biological activity.

Current research trends indicate that compounds with similar structural motifs are being extensively explored for their potential applications in treating various diseases. For instance, derivatives of pyrrolidine have shown promise in anti-inflammatory, anti-viral, and anti-cancer therapies. The unique combination of functional groups in CAS No. 2175508-07-1 positions it as a promising candidate for further investigation in these areas. Researchers are particularly interested in its potential to modulate signaling pathways associated with chronic diseases.

The pharmacological evaluation of 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is currently underway in several academic and industrial laboratories. Preliminary studies have revealed intriguing interactions with specific enzymes and receptors, suggesting possible therapeutic applications. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into viable drug candidates.

The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing the need for comprehensive characterization of candidate compounds before clinical development. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of CAS No. 2175508-07-1. These data are crucial for submitting regulatory dossiers and ensuring compliance with international standards.

Future directions in the study of this compound may include exploring its role as a lead molecule for drug discovery programs or as an intermediate in the synthesis of more complex derivatives. The flexibility offered by its structural framework allows for extensive modifications without compromising its core pharmacophore. This adaptability makes it an attractive starting point for generating libraries of compounds with tailored properties.

In conclusion,1-[2-[\\(\\\)\\\(\\\)\\\(\\\)\\\)\\\)\\\)\\\)\\\)\\\)\\\(\\\)\\\)\\\(\\\)\\\)\\\(\\\)\\\(\\\\\]\"]\\\\\]\"]\\\\\]\"]\\\\\]\"]\\\\\]\"]\\\\\]\"]\\\\\]\"]\\\\\]\"]prop\\\\\]-\\\\\)-\\\\\)-\\\\\)-\\\\\)-\\\\\)-\\\\\)-\\\\\)-\\\\\)-\\\\\)-one (CAS No. 2175508\\\-\-\-\-\-\-\-\-\-\-\-\-\-\-\--\\\-\--\\\-\--\\\-\--\\\-\--\\\-\--\\\-\--\\\-\--\\\-\--) represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications\\. Its unique structural features,including the \\*pyrrolidinyl* moiety,the \\*prop\\\\\-\\\\\-\\\\\-\\\\\-en\\\\\-\\\\\-\\\\\-one* backbone,and the \\*2-chloro\\\\-6-fluorophenyl* substituent,make it an intriguing candidate for further investigation\\. With ongoing research efforts aimed at elucidating its biological activities,this compound holds promise as a valuable asset in the quest for novel pharmaceutical treatments\\.

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